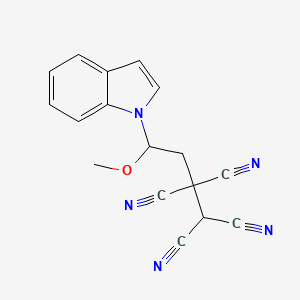
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is a synthetic organic compound that features an indole moiety Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile typically involves the reaction of indole derivatives with appropriate nitrile-containing reagents. One common method involves the use of 4-methoxybutane-1,1,2,2-tetracarbonitrile as a starting material, which is then reacted with 1H-indole under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a form suitable for further applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The indole moiety allows for electrophilic substitution reactions, which can introduce various substituents onto the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Mécanisme D'action
The mechanism of action of 4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Hydroxymethyl)-2-methylindole
- 4-(Methoxymethyl)-2-methylindole
- 4-(1H-Indol-3-yl)butan-2-one
Uniqueness
4-(1H-Indol-1-yl)-4-methoxybutane-1,1,2,2-tetracarbonitrile is unique due to its specific structure, which combines an indole moiety with a tetracarbonitrile group. This combination imparts distinct chemical and biological properties that differentiate it from other indole derivatives .
Propriétés
Numéro CAS |
96318-64-8 |
|---|---|
Formule moléculaire |
C17H13N5O |
Poids moléculaire |
303.32 g/mol |
Nom IUPAC |
4-indol-1-yl-4-methoxybutane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C17H13N5O/c1-23-16(8-17(11-20,12-21)14(9-18)10-19)22-7-6-13-4-2-3-5-15(13)22/h2-7,14,16H,8H2,1H3 |
Clé InChI |
BDRVPPIPOXPBPS-UHFFFAOYSA-N |
SMILES canonique |
COC(CC(C#N)(C#N)C(C#N)C#N)N1C=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


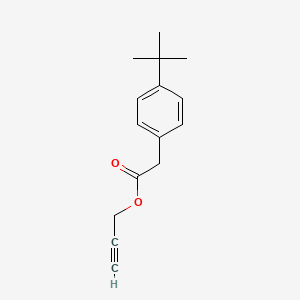
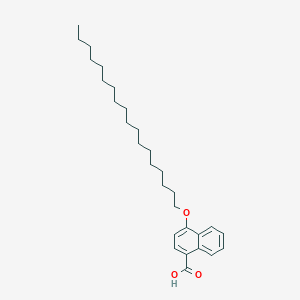
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
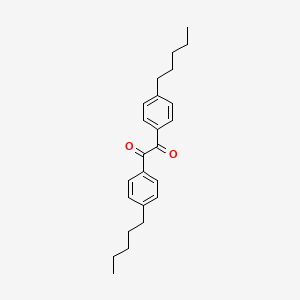
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
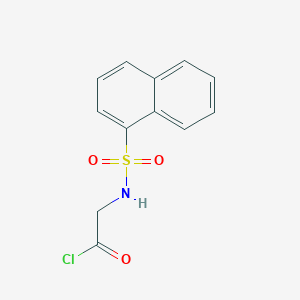


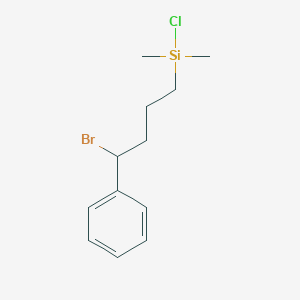

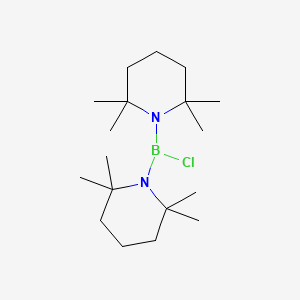
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
